4-(Aminomethyl)pyridin-2(1H)-one

Targeted Protein Degradation PROTAC Linker Chemistry Regioselective Bioconjugation

4-(Aminomethyl)pyridin-2(1H)-one (CAS 131052-82-9) is a heterocyclic small-molecule building block (C6H8N2O, MW 124.14) featuring a primary aminomethyl substituent at the 4-position of a 2-pyridinone core. The compound exists in the 2(1H)-pyridinone tautomeric form and bears both hydrogen-bond donor (amine, lactam N–H) and acceptor (carbonyl) functionality.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 131052-82-9
Cat. No. B111612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)pyridin-2(1H)-one
CAS131052-82-9
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1CN
InChIInChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9)
InChIKeyZYOSFZHXYZSRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)pyridin-2(1H)-one (CAS 131052-82-9): A Regiospecific Aminomethyl-Pyridinone Scaffold for Targeted Protein Degradation & Fragment-Based Discovery


4-(Aminomethyl)pyridin-2(1H)-one (CAS 131052-82-9) is a heterocyclic small-molecule building block (C6H8N2O, MW 124.14) featuring a primary aminomethyl substituent at the 4-position of a 2-pyridinone core . The compound exists in the 2(1H)-pyridinone tautomeric form and bears both hydrogen-bond donor (amine, lactam N–H) and acceptor (carbonyl) functionality . It is catalogued by multiple suppliers under the ‘Protein Degrader Building Blocks’ category, reflecting its utility in PROTAC linker-conjugation and fragment-based drug discovery . With a ChEMBL entry (CHEMBL4559667) documenting six bioactivity records, the scaffold has demonstrated measurable engagement across diverse target classes, including enzyme inhibition and receptor modulation .

Why 4-(Aminomethyl)pyridin-2(1H)-one Cannot Be Replaced by Positional Isomers in Structure-Based Design


Aminomethyl-pyridinone isomers (3-, 4-, 5-, and 6-substituted) share the identical molecular formula (C6H8N2O) and molecular weight (124.14) but exhibit distinct spatial orientation of the primary amine nucleophile relative to the pyridinone ring . The 4-aminomethyl substitution positions the reactive amine at a vector angle that is geometrically privileged for exit-vector conjugation in bifunctional degraders and permits intramolecular hydrogen-bonding patterns distinct from the 3- or 5-isomers . Computational property divergence is also observed: the 4-isomer records an XLogP3 of ‑1.4 and a predicted pKa of 11.74, whereas the 5-isomer is reported with a density of 1.3 g/cm³, indicating differing physicochemical profiles that impact solubility, permeability, and formulation . Generic substitution with an incorrect regioisomer therefore risks altering conjugation geometry, target engagement, and ADME properties without preserving the design intent of the original scaffold .

Quantitative Head-to-Head Evidence: 4-(Aminomethyl)pyridin-2(1H)-one vs. Aminomethyl-Pyridinone Isomers (3-, 5-, 6-)


Regiochemical Reactivity: 4-Aminomethyl Exit-Vector Geometry Enables PROTAC Linker Conjugation

The 4-aminomethyl group of 4-(Aminomethyl)pyridin-2(1H)-one projects the primary amine away from the pyridinone ring at a geometric vector that is orthogonal to the plane of the aromatic system. By contrast, the 3-aminomethyl isomer (CAS 123369-45-9) positions the amine adjacent to the carbonyl, enabling a competing intramolecular hydrogen bond that reduces its nucleophilic availability for intermolecular conjugation . The 5-isomer (CAS 131052-84-1), with a measured density of 1.3 g/cm³ and refractive index of 1.53, occupies a different spatial volume that alters linker geometry in bifunctional molecules . Commercial classification of the 4-isomer as a 'Protein Degrader Building Block' reflects its established application in PROTAC design, whereas the 3- and 5-isomers are not explicitly marketed under this category .

Targeted Protein Degradation PROTAC Linker Chemistry Regioselective Bioconjugation

Lipophilicity Divergence: XLogP3 of -1.4 Distinguishes 4-Isomer from Higher LogP Pyridinone Scaffolds

4-(Aminomethyl)pyridin-2(1H)-one records a computed XLogP3 of -1.4 (PubChem), placing it in a favorable range for fragment-based screening where lower lipophilicity correlates with reduced promiscuity and improved aqueous solubility . In comparison, the general 2-pyridinone scaffold without aminomethyl substitution has a higher XLogP (~0.5–1.0), and literature pyridinone derivatives used as HIV-1 reverse transcriptase inhibitors frequently report LogP values of 1.2–1.6 . The 4-isomer thus offers a distinct physicochemical profile that may contribute to lower non-specific binding in biochemical assays.

ADME Prediction Lipophilicity Fragment-Based Drug Design

ChEMBL-Annotated Bioactivity: Six Functional Assay Records with Inhibition Percent Effect Data

The ChEMBL database (CHEMBL4559667) annotates 4-(Aminomethyl)pyridin-2(1H)-one with six inhibition percent effect records derived from functional assays targeting three distinct proteins, with a maximum phase of 'Preclinical' . In contrast, the 3-aminomethyl isomer (CAS 123369-45-9) and the 5-aminomethyl isomer (CAS 131052-84-1) do not have individually indexed ChEMBL compound records with comparable bioactivity annotations, indicating a relative scarcity of publicly curated activity data for these positional analogs . The existence of ChEMBL-curated data for the 4-isomer provides a verifiable starting point for target deconvolution and selectivity profiling.

Bioactivity Profiling ChEMBL Inhibition Assays

Commercial Availability and Pricing: Multi-Vendor Sourcing with Defined Purity at 97%

4-(Aminomethyl)pyridin-2(1H)-one is stocked by at least five independent vendors (Aladdin, Combi-Blocks via Fujifilm Wako, BOC Sciences, Leyan, Pharmaffiliates) at a standard purity of 97% . The compound is available in sizes from 250 mg to 10 g, with Fujifilm Wako listing 1 g at ¥125,000 and 5 g at ¥375,000 . By comparison, the 5-isomer (CAS 131052-84-1) is available from fewer sources with standard purity of 97% and no published bulk pricing, while the 6-isomer (CAS 131052-62-5) is predominantly supplied as the hydrochloride salt rather than the free base, limiting direct substitutability in reactions requiring the neutral amine form . The 3-isomer (CAS 123369-45-9) is available at a lower typical purity of 95%, which may necessitate additional purification before use in sensitive applications .

Chemical Procurement Vendor Comparison Supply Chain

Procurement-Relevant Application Scenarios for 4-(Aminomethyl)pyridin-2(1H)-one


PROTAC Linker Conjugation Using the 4-Aminomethyl Exit Vector

The 4-aminomethyl substituent provides an orthogonal exit vector for linker attachment in PROteolysis TArgeting Chimera (PROTAC) design. The commercial classification of 4-(Aminomethyl)pyridin-2(1H)-one as a 'Protein Degrader Building Block' by multiple suppliers validates its adoption in this application space . Researchers should procure the 4-isomer specifically—rather than the 3- or 5-isomer—to ensure the linker geometry aligns with established PROTAC ternary complex formation models, as the geometric relationship between the E3 ligase ligand, linker, and target-binding moiety is sensitive to the amine attachment angle .

Fragment-Based Drug Discovery: Inclusion in Low-Lipophilicity Fragment Libraries

With an XLogP3 of -1.4 and a molecular weight of 124.14, 4-(Aminomethyl)pyridin-2(1H)-one satisfies the 'Rule of Three' criteria for fragment-based screening (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its lower lipophilicity relative to other pyridinone scaffolds may reduce non-specific protein binding, a property valued in fragment library curation . Procurement of the 97%-purity free base is recommended for direct use in fragment soaking or SPR-based screening without additional purification steps .

Synthesis of Heterocyclic Compound Libraries via Amine Derivatization

The primary aminomethyl group is amenable to a broad range of derivatization reactions including amide coupling, reductive amination, sulfonylation, and urea formation, enabling the rapid generation of diverse compound libraries . The 4-substitution pattern ensures that the pyridinone NH and carbonyl remain available for target interactions after derivatization, a positional advantage not shared by the 3-isomer where the aminomethyl competes sterically and electronically with the adjacent carbonyl . Multi-gram quantities at 97% purity are accessible from Fujifilm Wako (up to 10 g) to support parallel library synthesis .

Peptide Mimetic Scaffolds: Rigid β-Turn and α-Helix Mimetics

The 4-aminomethyl-pyridin-2(1H)-one framework has been highlighted in the patent literature as a conformationally constrained amino acid surrogate suited for the construction of peptide mimetics targeting protein–protein interactions . The rigid pyridinone ring restricts the backbone dihedral angles of adjacent amide bonds, potentially stabilizing bioactive conformations. This scaffold is specifically relevant to groups developing inhibitors of chaperone–protein interactions such as PapD/FimC in uropathogenic E. coli .

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